![molecular formula C17H20N2O5S B14902777 N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a furan ring, and a dimethylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan ring and the cyclopropane carboxamide moiety. The key steps often include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the furan ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the Cyclopropane Carboxamide: The final step involves coupling the furan derivative with the cyclopropane carboxamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonamide group could produce an amine derivative.
Applications De Recherche Scientifique
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mécanisme D'action
The mechanism of action of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the furan and cyclopropane rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide
- N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide
Uniqueness
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This can influence its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C17H20N2O5S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N2O5S/c1-19(2)25(21,22)16-10-9-15(24-16)11-23-14-7-5-13(6-8-14)18-17(20)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,18,20) |
Clé InChI |
SSAQSYSCGOWALA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=C(C=C2)NC(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


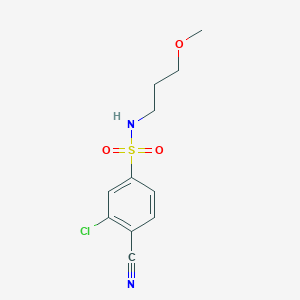

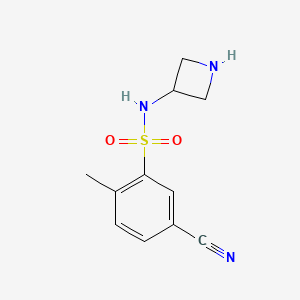
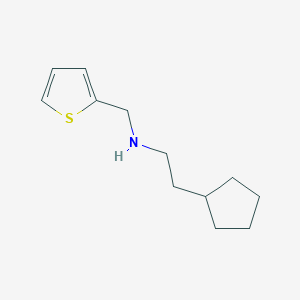
![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)
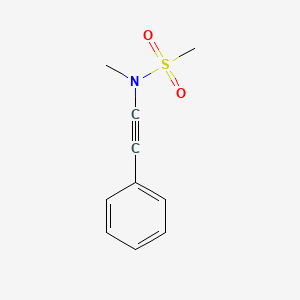




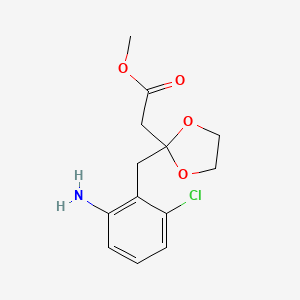

![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)

